Ethyl 4-(piperidin-4-yl)benzoate hydrochloride
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Overview
Description
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol It is a hydrochloride salt form of ethyl 4-(piperidin-4-yl)benzoate, which features a piperidine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-yl)benzoic acid with ethanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(piperidin-4-yl)benzoic acid.
Reduction: Formation of 4-(piperidin-4-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and benzoate ester moieties play crucial roles in binding to these targets and eliciting biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(piperidin-4-yl)benzoate
- 4-(Piperidin-4-yl)benzoic acid
- 4-(Piperidin-4-yl)benzyl alcohol
Uniqueness
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
ethyl 4-piperidin-4-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUZMWSKRZQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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